(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid
Overview
Description
®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid is a chiral compound often used in peptide synthesis. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate . The reaction conditions often include an organic solvent like dimethylformamide (DMF) and are carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromophenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles to create diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom with sodium azide would yield an azido derivative, which can be further reduced to an amine .
Scientific Research Applications
Chemistry
In chemistry, ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid is used as a building block in the synthesis of complex peptides and proteins. Its Fmoc group provides a temporary protection for the amino group, allowing for selective reactions at other sites .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The Fmoc group can be removed under mild conditions, making it suitable for applications where preserving the integrity of biological molecules is crucial .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The ability to modify the bromophenyl group allows for the creation of compounds with diverse biological activities .
Industry
In the industrial sector, this compound is used in the large-scale synthesis of peptides for pharmaceuticals and biotechnology applications. Its stability and ease of handling make it a preferred choice for automated peptide synthesizers .
Mechanism of Action
The mechanism of action of ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be removed by treatment with a base, such as piperidine, revealing the free amino group for subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-phenyl-propionic acid: Similar structure but lacks the bromine atom, making it less versatile for further functionalization.
®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid: Contains a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it can undergo.
Uniqueness
The presence of the bromine atom in ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid makes it unique compared to its analogs.
Properties
IUPAC Name |
(2R)-2-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFIKVVGKMSJRH-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C4=CC=C(C=C4)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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